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Compound of Interest

Compound Name: AG-490

CAS No.: 134036-52-5

Cat. No.: B1141863

Get Quote

A Comparative Technical Guide for Drug Development &
Basic Research
Executive Summary (BLUF): No, AG-490 is not a highly selective inhibitor of JAK2 by modern

standards. While historically significant as one of the first "JAK2-selective" tyrphostins, current

pharmacological profiling reveals it is a dual JAK2/EGFR inhibitor with modest potency

(micromolar range) and poor metabolic stability. For precise pathway dissection or in vivo

efficacy, second-generation inhibitors (e.g., Fedratinib, Ruxolitinib) or structural analogs (e.g.,

WP1066) are superior alternatives.

Part 1: The Technical Profile of AG-490
Synonyms: Tyrphostin B42 Chemical Class: Tyrphostin (Benzylidenemalononitrile derivative)

AG-490 was originally developed to block the constitutive activation of the JAK/STAT pathway

in acute lymphoblastic leukemia (ALL). However, its "selectivity" is relative to the broad-

spectrum kinase inhibitors available in the 1990s, not the highly specific ATP-competitive

inhibitors available today.

1.1 The Selectivity Gap

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1141863#bc-rfq
https://www.benchchem.com/product/b1141863/docs?utm_src=pdf-body#is-ag-490-a-selective-inhibitor-for-jak2
https://www.benchchem.com/product/b1141863/docs?utm_src=pdf-body#is-ag-490-a-selective-inhibitor-for-jak2
https://www.benchchem.com/product/b1141863/docs?utm_src=pdf-body#is-ag-490-a-selective-inhibitor-for-jak2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141863?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary limitation of AG-490 is its cross-reactivity with the Epidermal Growth Factor

Receptor (EGFR) family. In many cell types, the concentration required to inhibit JAK2

significantly overlaps with the concentration that inhibits EGFR.

Table 1: Kinase Selectivity Profile of AG-490

Target Kinase
IC50 (Inhibitory
Concentration)

Selectivity Verdict

EGFR 0.1 – 2.0 µM High Potency (Off-Target)

JAK2 ~10 – 50 µM Moderate Potency (Target)

ErbB2 (HER2) ~13.5 µM Moderate Potency

JAK3 ~50 µM Low Potency

Lck, Lyn, Src > 100 µM No Significant Inhibition

Critical Insight: AG-490 inhibits EGFR more potently than its intended target, JAK2. If your

experimental model expresses both EGFR and JAK2 (e.g., Glioblastoma, NSCLC cell lines),

phenotypic effects observed at 10–50 µM cannot be attributed solely to JAK2 inhibition.

1.2 Stability and Solubility Issues
In Vivo Instability: AG-490 undergoes rapid metabolism, leading to a short half-life that

renders it ineffective for most animal models of tumor growth.

Mechanism: It acts as a substrate mimic, but its benzylidenemalononitrile core is susceptible

to nucleophilic attack and hydrolysis.

Part 2: Comparative Analysis of Alternatives
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To ensure data integrity, researchers should replace AG-490 with more stable and specific

tools depending on the experimental context.

2.1 AG-490 vs. Clinical Standards (Ruxolitinib & Fedratinib)

Feature
AG-490 (Tool
Compound)

Ruxolitinib

(Clinical Std)

Fedratinib

(Highly
Selective)

WP1066 (AG-
490 Analog)

Primary Targets
JAK2, EGFR,

ErbB2
JAK1, JAK2 JAK2 (Selective) JAK2, STAT3

Potency (IC50)
Micromolar (10-

50 µM)

Nanomolar (<10

nM)

Nanomolar (3

nM)

Micromolar (2-5

µM)

Kinase

Selectivity

Poor (Hits

EGFR)

Moderate (Hits

JAK1)

High (Spares

JAK1/3)
Moderate

In Vivo Utility
Negligible

(Unstable)

High (Oral

Bioavailable)
High

High (Brain

penetrant)

Best Use Case

Historical

reference; low-

cost in vitro

screens

In vivo models;

JAK1/2 co-

inhibition

Precise JAK2

dissection

Glioma models;

STAT3

degradation

2.2 Structural Evolution: The WP1066 Connection
WP1066 is a structural derivative of AG-490 designed to overcome its stability flaws.

Improvement: WP1066 is approximately 18-fold more potent than AG-490 in HEL cells.

Mechanism: Unlike AG-490, WP1066 not only blocks JAK2 phosphorylation but also actively

induces the degradation of the STAT3 protein, providing a "double-hit" to the pathway.

Part 3: Selection Logic & Signaling Pathway
Understanding where these inhibitors act is crucial for experimental design.
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Figure 1:Inhibitor Intervention Points. Note that AG-490 inhibits EGFR more potently than

JAK2, creating a confounding variable in cells expressing both receptors.

Part 4: Validated Experimental Protocol
To confirm JAK2 inhibition without EGFR interference, use the following rigorous Western Blot

workflow.

Protocol: Validating JAK2 Selectivity in Cell Culture
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Objective: Distinguish between JAK2-specific inhibition and general tyrosine kinase inhibition.

Materials:

Cell Line: HEL (JAK2 V617F mutant, EGFR low) vs. A549 (EGFR high, JAK2 wt).

Controls: DMSO (Vehicle), Fedratinib (Positive Control for JAK2), Erlotinib (Positive Control

for EGFR).

Step-by-Step Workflow:

Serum Starvation (Crucial):

Seed cells at

cells/well in 6-well plates.

Starve in 0.5% FBS media for 12–18 hours to reduce basal phosphorylation noise.

Inhibitor Treatment:

Treat cells for 2 hours (AG-490 requires longer pre-incubation than ATP-competitive

inhibitors).

Dose Response:

AG-490: 10 µM, 50 µM, 100 µM.

Fedratinib: 10 nM, 100 nM, 500 nM.

Stimulation (Pathway Activation):

Stimulate with IL-6 (50 ng/mL) for 15 minutes to activate JAK2/STAT3.

Note: In HEL cells with V617F mutation, stimulation is optional as the pathway is

constitutively active.

Lysis & Western Blot:
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Lyse in RIPA buffer supplemented with Sodium Orthovanadate (1 mM) and PMSF (freshly

added).

Primary Antibodies:

Anti-p-JAK2 (Tyr1007/1008).

Anti-p-STAT3 (Tyr705) – The functional readout.

Anti-p-EGFR (Tyr1068) – The specificity control.

Total JAK2, Total STAT3, Total EGFR,

-Actin (Loading controls).

Data Interpretation:

True JAK2 Inhibition: Reduction in p-JAK2/p-STAT3 without reduction in p-EGFR.

AG-490 Signature: Reduction in p-EGFR often precedes or matches p-JAK2 reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1141863?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141863?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

